molecular formula C21H14Cl4N2O3 B5004972 3,5-dichloro-N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]-4-methoxybenzamide

3,5-dichloro-N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]-4-methoxybenzamide

Cat. No.: B5004972
M. Wt: 484.2 g/mol
InChI Key: DVSQKWHLYIMPDR-UHFFFAOYSA-N
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Description

3,5-dichloro-N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]-4-methoxybenzamide is a complex organic compound that belongs to the class of dichlorobenzamide derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]-4-methoxybenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in a solvent such as N,N′-dimethylformamide at elevated temperatures (around 60°C) . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The process is characterized by good yields and the use of common reagents such as thionyl chloride and arylamines .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The purification of the final product is achieved through crystallization and recrystallization techniques, ensuring the removal of impurities and obtaining a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, arylamines, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and yield .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different chemical and biological properties .

Scientific Research Applications

3,5-dichloro-N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]-4-methoxybenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of 3,5-dichloro-N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]-4-methoxybenzamide lies in its specific substitution pattern and the presence of a methoxy group.

Properties

IUPAC Name

3,5-dichloro-N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl4N2O3/c1-30-19-17(24)7-11(8-18(19)25)20(28)26-13-3-2-4-14(10-13)27-21(29)15-6-5-12(22)9-16(15)23/h2-10H,1H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSQKWHLYIMPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.